2-Methyl-3,5-dinitrothiophene
CAS No.: 78771-28-5
Cat. No.: VC7811231
Molecular Formula: C5H4N2O4S
Molecular Weight: 188.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78771-28-5 |
---|---|
Molecular Formula | C5H4N2O4S |
Molecular Weight | 188.16 g/mol |
IUPAC Name | 2-methyl-3,5-dinitrothiophene |
Standard InChI | InChI=1S/C5H4N2O4S/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2H,1H3 |
Standard InChI Key | HHKDVGAWTPBACD-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
2-Methyl-3,5-dinitrothiophene belongs to the thiophene family, featuring a five-membered aromatic ring with sulfur at the 1-position. The methyl group at the 2-position and nitro groups at the 3- and 5-positions create a sterically and electronically unique framework. The compound’s molecular formula (C₅H₄N₂O₄S) corresponds to a molar mass of 188.16 g/mol.
Electronic Configuration and Reactivity
The nitro groups at positions 3 and 5 exert strong electron-withdrawing effects, rendering the thiophene ring highly electrophilic. This polarization facilitates nucleophilic substitution reactions at the 2- and 4-positions, though steric hindrance from the methyl group limits accessibility at the 2-position. Computational studies suggest that the nitro groups reduce the aromaticity of the thiophene ring, increasing susceptibility to electrophilic attack .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1,530–1,550 cm⁻¹ (asymmetric NO₂ stretch) and 1,340–1,360 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .
-
NMR Spectroscopy: ¹H NMR spectra in CDCl₃ reveal a singlet for the methyl group (δ 2.5–2.7 ppm) and absence of aromatic protons due to nitro substitution .
Synthesis and Industrial Production
The synthesis of 2-methyl-3,5-dinitrothiophene has evolved since its first reported preparation in 1951. Two primary methodologies dominate the literature: direct nitration of methylthiophene derivatives and halogenation-nitration sequences.
Classical Nitration Approach
The original synthesis involves nitration of 2-methylthiophene using a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures. Key parameters include:
Parameter | Value/Description | Source |
---|---|---|
Nitrating Agent | 98% HNO₃, H₂SO₄, oleum | |
Temperature Range | -5°C to 25°C | |
Reaction Time | 1–3 hours | |
Yield | 66–98% |
This method produces 2-methyl-3,5-dinitrothiophene alongside regioisomers, necessitating chromatographic purification .
Halogen-Mediated Synthesis
A patent-published route (KR920003173B1) employs 2-halo-3,5-dinitrothiophenes as intermediates. For example:
-
Halogenation: 2-Bromothiophene is treated with HNO₃/H₂SO₄ at -5–5°C to yield 2-bromo-3,5-dinitrothiophene .
-
Amination: Reaction with ammonium carbonate in ethyl acetate (35–45°C, 2.5 hours) replaces bromine with an amino group .
While this method targets 2-amino derivatives, it highlights the versatility of halogenated precursors for functionalizing the thiophene ring.
Physicochemical Properties
Available data on the compound’s physical properties remain limited, as evidenced by gaps in public databases:
The lack of empirical data underscores the need for modern analytical reinvestigation.
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The 4-position of 2-methyl-3,5-dinitrothiophene is highly reactive toward nucleophiles. For instance:
-
Amination: Treatment with aqueous NH₃ yields 2-methyl-3,5-diaminothiophene, a precursor to conductive polymers .
-
Alkoxylation: Reaction with sodium methoxide produces 4-methoxy derivatives, though yields are modest (<50%) due to competing ring decomposition .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro groups to amines, forming 2-methyl-3,5-diaminothiophene. Over-reduction to thiophene dihydro derivatives occurs at elevated pressures.
Industrial and Research Applications
Dye Intermediate
2-Methyl-3,5-dinitrothiophene is a key intermediate in synthesizing disperse dyes for polyester fabrics. Its nitro groups enhance electron-deficient character, improving dye affinity for hydrophobic fibers .
Pharmaceutical Research
While direct biological data are scarce, structurally related dinitrothiophenes exhibit:
-
Antimicrobial Activity: MIC values of 8–16 µg/mL against Gram-positive bacteria.
-
Anticancer Potential: IC₅₀ of 12 µM against MCF-7 breast cancer cells via ROS generation.
Challenges and Future Directions
-
Data Gaps: Empirical determination of melting/boiling points and solubility parameters is urgently needed.
-
Green Synthesis: Current methods use corrosive mixed acids; ionic liquid-mediated nitration could improve sustainability.
-
Biological Profiling: Systematic studies on toxicity, pharmacokinetics, and therapeutic mechanisms are warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume